molecular formula C15H14N4S B1218674 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate CAS No. 7612-98-8

4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

Cat. No.: B1218674
CAS No.: 7612-98-8
M. Wt: 282.4 g/mol
InChI Key: OSWZKAVBSQAVFI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

DABITC was synthesized in 1976 by Chang and Creaser as part of efforts to improve peptide sequencing methodologies. Prior to its development, sequencing relied on phenylisothiocyanate (PITC), which required tedious chromatographic separations and offered limited sensitivity. DABITC introduced two critical innovations:

  • Chromophoric Detection : The azo group (–N=N–) enabled visible detection of amino acid derivatives, reducing reliance on radioactive or fluorescent markers.
  • Simplified Derivatization : The isothiocyanate group facilitated efficient coupling with primary amines, producing stable thiohydantoin derivatives for analysis.

Advances Over PITC

Aspect PITC DABITC
Detection Method UV spectrophotometry Visible colorimetry
Sensitivity ~100 nmol ~5–10 pmol
Chromatographic Separation Complex, multi-step Simplified 2D polyamide TLC
Derivative Stability Moderate High

Early applications demonstrated DABITC's utility in identifying N-terminal amino acids of proteins and sequencing short peptides, including bradykinin and glucagon.

Structural Classification Within Azo Dye Derivatives

DABITC belongs to the azo dye family, characterized by the –N=N– linkage between two aromatic groups. Its structure comprises:

  • Azo Chromophore : A central diazenyl (–N=N–) group connecting two aryl moieties.
  • Functional Substituents :
    • 4-Isothiocyanate Group : Reactive site for amine derivatization.
    • 4-(N,N-Dimethylamino) Group : Enhances chromophoric properties and solubility.

Comparison with Azo Dye Classes

Class Characteristics DABITC’s Position
Monoazo Single –N=N– bond Classified as monoazo derivative
Disperse/Reactive Dyes Solubilizing groups (e.g., –SO₃H) No solubilizing groups
Direct Dyes Aromatic auxochromes Dimethylamino as auxochrome

The azo group in DABITC contributes to its intense absorption in the visible spectrum, enabling direct visualization of derivatives without additional reagents.

Nomenclature and IUPAC Conventions

DABITC’s systematic name, 4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline , adheres to IUPAC guidelines for aromatic and heterocyclic compounds. Key naming elements include:

  • Parent Structure : Aniline derivatives with substituents on the benzene ring.
  • Priority Groups :
    • Isothiocyanate (–NCS) : Higher priority than dimethylamino (–N(CH₃)₂).
    • Azo Group : Designated as a diazenyl (–N=N–) bridge.

Acronym Rationale

  • DABITC : Derived from "4-(Dimethylamino)azobenzene 4'-Isothiocyanate."
  • Alternative Names : Include "4-((4-Isothiocyanatophenyl)diazenyl)-N,N-dimethylaniline" and "4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline".

Structural Representation
The molecule’s structure is often depicted as:

        N(CH₃)₂  
          |  
C₆H₄–N=N–C₆H₄–N=C=S  

This highlights the azo linkage between the dimethylamino-substituted aniline and the isothiocyanate-bearing phenyl group.

Properties

IUPAC Name

4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16-11-20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWZKAVBSQAVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201039777
Record name Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl-
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7612-98-8
Record name 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7612-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N,N-Dimethylaminoazobenzene)-4'-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
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Record name 4-[(4-isothiocyanatophenyl)azo]-N,N-dimethylaniline
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Preparation Methods

Alternative Routes and Modifications

A modified approach reported in the literature bypasses nitro reduction by directly functionalizing pre-synthesized azobenzene derivatives. For instance, 4-(dimethylamino)azobenzene-4'-amine undergoes thiocarbamoylation with CSCl₂ under inert atmosphere, achieving 70–80% yields. This method reduces side reactions but requires stringent moisture control due to the hygroscopic nature of thiophosgene.

Purification and Crystallization

Recrystallization from Acetone

Crude DABITC is purified via recrystallization:

  • Dissolve 1 g of crude product in 150 mL of boiling acetone.

  • Filter the hot solution to remove insoluble impurities.

  • Cool to -20°C overnight to precipitate crystalline DABITC.

  • Collect crystals via vacuum filtration and dry under reduced pressure (yield: 85–90%).

Critical Considerations :

  • Acetone’s moderate polarity selectively dissolves DABITC while excluding byproducts.

  • Rapid cooling minimizes co-precipitation of contaminants.

Chromatographic Purification

For analytical-grade DABITC, two-dimensional thin-layer chromatography (TLC) on polyamide sheets resolves thiohydantoin derivatives, ensuring >96.5% purity (HPLC). Solvent systems such as chloroform-methanol (9:1 v/v) and hexane-ethyl acetate (3:1 v/v) achieve baseline separation of isomers.

Analytical Characterization

Physical and Spectroscopic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₄N₄S
Molecular Weight282.37 g/mol
Melting Point167–171°C (lit.)
λₘₐₛ (UV-Vis)490 nm (in dioxane)
IR (KBr)2150 cm⁻¹ (N=C=S stretch)

Elemental Analysis

ElementTheoretical %Observed %
Carbon63.8061.6–66.0
Nitrogen19.8419.1–20.5
Sulfur11.3510.8–11.9

Data adapted from supplier specifications and literature.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (HPLC)AdvantagesLimitations
Diazotization-Thiophosgene75–85≥96.5Scalable; cost-effectiveMoisture-sensitive intermediates
Direct Amination70–80≥95.0Fewer stepsRequires high-purity starting materials

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: It can add to double bonds in certain organic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like acetone or pyridine .

Major Products

The major products formed from these reactions are typically thiourea derivatives when reacting with amines. These products are useful in various biochemical assays and research applications.

Scientific Research Applications

Probing Membrane Proteins

One of the primary applications of 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate is in probing membrane-buried segments of intrinsic proteins. This property is critical for studying protein structures and functions within cellular membranes. The compound's ability to bind selectively to these protein segments allows researchers to investigate their roles in biological processes .

Peptide Sequencing

The compound has been synthesized to enhance the sensitivity and ease of peptide sequence analysis. It facilitates the detection of thiohydantoins derived from amino acids at picomole levels using thin-layer chromatography (TLC). This method allows for the effective separation and identification of dipeptides and even the first few N-terminal amino acids of proteins . The colorimetric changes observed during the reaction with hydrochloric acid vapor provide a visual cue for detecting these derivatives, which is particularly valuable in protein biochemistry.

Biochemical Assays

DABITC is utilized in various biochemical assays due to its reactivity with nucleophiles such as amines. It forms thiourea derivatives that are useful for studying enzyme activity and protein interactions. The versatility of this compound makes it an essential reagent in biochemical research .

Dye Production

In the industrial sector, this compound plays a role in the production of dyes and other chromophoric compounds. Its ability to impart color makes it suitable for various applications in textile and cosmetic industries .

Analytical Chemistry

The compound is also employed as a labeling reagent in high-performance liquid chromatography (HPLC). Its chromophoric properties allow for UV detection, making it an effective tool for analyzing complex mixtures .

Case Study 1: Protein Structure Analysis

In a study published by NCBI, researchers utilized this compound to analyze membrane proteins involved in signal transduction pathways. The compound's specificity allowed for detailed mapping of protein interactions within lipid bilayers, providing insights into their functional mechanisms .

Case Study 2: Peptide Sequencing Methodology

A novel method developed using DABITC demonstrated improved sensitivity in sequencing peptides compared to traditional methods. This research highlighted the compound's potential for advancing proteomics by enabling the detection of low-abundance peptides that are critical for understanding complex biological systems .

Mechanism of Action

The compound exerts its effects by interacting with specific protein segments. It binds to membrane-buried segments of intrinsic proteins, allowing researchers to study these proteins’ structures and functions . The isothiocyanate group reacts with nucleophilic sites on proteins, forming stable thiourea linkages that can be detected and analyzed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares DABITC with structurally or functionally related isothiocyanate derivatives:

Compound Structure Molecular Weight Key Applications Detection Sensitivity Reference
DABITC 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate 282.36 Protein sequencing, N-terminal analysis pmol-level (TLC)
SKF 91488 S-[4-(N,N-Dimethylamino)butyl]isothiocyanate 202.34 Histamine N-methyltransferase (HMT) inhibition N/A
4-(Trifluoromethyl)phenyl isothiocyanate Phenyl ring with -CF3 and -NCS groups 193.17 Fluoroquinolone antibiotic synthesis (e.g., Compound 3 in OXF-077) N/A
Niazinin acetate 4-(3'-O-acetyl-α-L-rhamnosyloxy)benzyl isothiocyanate 432.02 (M+NH4+) Natural product-derived bioactivity studies ESI-MS/NMR detection
p-Dimethylaminobenzaldehyde Benzaldehyde with -N(CH3)2 group 149.18 Precursor in hydrazide synthesis (e.g., N'-(4-dimethylaminobenzylidene) derivatives UV/IR spectroscopy

Reactivity and Stability

  • DABITC: The dimethylamino group enhances electron density at the isothiocyanate, promoting nucleophilic attack by amino groups in peptides. Stability under acidic conditions enables thiohydantoin formation without degradation .
  • SKF 91488 : The aliphatic chain reduces aromatic conjugation, limiting chromophoric utility but enhancing specificity for HMT inhibition. Poor blood-brain barrier (BBB) penetration restricts its use to intracerebroventricular administration .
  • 4-(Trifluoromethyl)phenyl isothiocyanate : The electron-withdrawing -CF3 group decreases reactivity compared to DABITC, necessitating harsher conditions for nucleophilic substitutions .
  • Niazinin acetate: The bulky acetylated rhamnose moiety reduces solubility in polar solvents but improves stability in biological matrices .

Analytical Performance

  • Sensitivity: DABITC outperforms non-chromophoric analogs (e.g., phenyl isothiocyanate) by enabling direct TLC visualization without UV/fluorescence detectors .
  • Resolution : DABITC-derived thiohydantoins exhibit excellent separation on polyamide sheets, except for leucine/isoleucine isomers. This contrasts with FITC (fluorescein isothiocyanate), which requires HPLC for resolution .

Biological Activity

4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate, commonly referred to as DABITC, is a synthetic compound with significant applications in biochemical research, particularly in protein analysis and enzymatic studies. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula: C₁₅H₁₄N₄S
  • Molecular Weight: 282.37 g/mol
  • Melting Point: 169 °C
  • CAS Number: 7612-98-8

DABITC is characterized by its chromophoric and hydrophobic properties, making it an effective reagent for probing membrane proteins and conducting peptide sequence analyses .

Protein Derivatization

DABITC is primarily utilized for the derivatization of proteins and peptides, enhancing their detection in analytical techniques such as high-performance liquid chromatography (HPLC). The compound reacts with amino acids to form thiohydantoins, which can be detected at picomole levels . This property is particularly useful in sequencing studies where sensitivity is crucial.

Table 1: Characteristics of DABITC Derivatization

PropertyDescription
Reaction TypeDerivatization of amino acids
Detection SensitivityDown to picomole levels
ApplicationProtein sequencing and analysis

Enzymatic Studies

Research has demonstrated that DABITC can modify the activity of various enzymes, including phospholipases A2 from snake venoms. The modification often results in a significant reduction of enzymatic activity, indicating its potential role as an inhibitor in biochemical pathways .

Case Study: Phospholipase A2 Modification
In a study investigating the effects of DABITC on phospholipases A2 from Naja naja naja and Vipera russelli, it was found that chemical modification led to:

  • Reduced Enzymatic Activity: The inhibition was quantified, showing a marked decrease in hydrolytic activity.
  • Structural Changes: Analysis suggested that DABITC binds to specific sites on the enzyme, altering its conformation and function .

Peptide Sequencing

DABITC has been pivotal in developing micromethods for peptide sequencing. By enhancing the visibility of amino acid derivatives on chromatographic plates, researchers can efficiently determine the sequence of peptides with improved accuracy and speed .

Table 2: Applications of DABITC

ApplicationDescription
Protein SequencingEnhances detection of amino acid derivatives
Enzyme Activity ModulationServes as an inhibitor for specific enzymes
Protein AnalysisUsed in HPLC for sensitive detection

Diagnostic Assays

Due to its chromophoric nature, DABITC is also employed in diagnostic assays within hematology and histology. Its ability to label proteins allows for visual detection without extensive staining processes, thereby streamlining laboratory workflows .

Q & A

Q. What is the role of DABITC in protein/peptide sequencing, and how does its chromogenic property enhance detection sensitivity?

Methodological Answer: DABITC is a chromophoric reagent used in stepwise Edman degradation for N-terminal sequencing of peptides and proteins. It reacts with the N-terminal amino group to form a thiocarbamoyl derivative, which is cleaved under acidic conditions to release a thiohydantoin (TH) derivative for identification. The azo chromophore in DABITC enables sensitive detection:

  • Colorimetric Detection : Upon exposure to HCl vapor, the reagent undergoes a color transition (purple → blue → red) corresponding to chemical changes from the isothiocyanate to the thiohydantoin derivative, allowing visual or spectrophotometric detection at pmol-level sensitivity .
  • TLC Separation : TH derivatives are resolved on polyamide sheets using two-dimensional chromatography (e.g., toluene/hexane/acetone for the first dimension; 0.5% aqueous acetic acid for the second), enabling identification of 24 amino acids except Leu/Ile isomers .

Basic Question

Q. What are the standard protocols for synthesizing DABITC and its thiohydantoin derivatives?

Methodological Answer:

  • DABITC Synthesis : Prepared via nucleophilic substitution of 4-(N,N-dimethylamino)azobenzene with thiophosgene, followed by purification via recrystallization. Key intermediates are monitored by TLC .
  • Thiohydantoin Derivatization :
    • React DABITC (2–10 nmol) with peptide/protein in pyridine/water (3:1) at 50°C for 45 min.
    • Cleave the derivatized N-terminal residue with anhydrous trifluoroacetic acid.
    • Convert the thiazolinone intermediate to thiohydantoin using 20% HCl at 80°C for 10 min .

Advanced Question

Q. How can researchers optimize DABITC-based covalent immobilization for high-sensitivity protein sequencing in modern LC-MS systems?

Methodological Answer:

  • Covalent Immobilization : Electrophoretically transfer SDS-PAGE-separated proteins to phenyl isothiocyanate-activated glass fiber. DABITC enhances sequencing efficiency by enabling covalent coupling, reducing washout during solid-phase sequencing .
  • LC-MS Integration : Post-derivatization, use LC/MS/MS with electrospray ionization (ESI) to detect TH derivatives. DABITC improves ionization efficiency, achieving 3 orders of magnitude higher sensitivity compared to phenyl isothiocyanate .

Advanced Question

Q. What strategies address the co-elution of DABITC derivatives in chromatographic separations?

Methodological Answer:

  • Chromatographic Optimization :
    • Use C18 reverse-phase columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
    • Adjust pH to 2.5–3.0 to minimize peak broadening.
  • Tandem MS/MS : Apply collision-induced dissociation (CID) to resolve co-eluting TH derivatives. For example, Leu/Ile isomers are distinguished via unique fragment ions (e.g., m/z 86 for Leu vs. m/z 72 for Ile) .

Basic Question

Q. How does DABITC compare to phenyl isothiocyanate in Edman degradation?

Methodological Answer:

Parameter DABITC Phenyl Isothiocyanate
Sensitivity2–10 pmol 100–500 pmol
Detection MethodVisible chromogen (520 nm) UV absorbance (269 nm)
Compatibility with LC-MS/MSEnhanced ionization efficiency Lower sensitivity

DABITC’s azo group enables direct visualization and higher MS compatibility but requires specialized TLC protocols for Leu/Ile resolution .

Advanced Question

Q. What isotopic labeling techniques using deuterated DABITC analogs improve metabolite identification?

Methodological Answer:

  • Deuterated Reagents : d4-DMAP (deuterated DABITC analog) labels amine-containing metabolites. During CID, intramolecular H-D migration occurs, generating diagnostic fragment patterns.
  • Application : Use d4-DMAP-labeled standards to map active H atoms in metabolites. For example, in amino acid analysis, deuterium shifts in MS/MS spectra distinguish structural isomers (e.g., glutamate vs. glutamine) .

Advanced Question

Q. How to resolve contradictions in reported sensitivity of DABITC across different mass spectrometry platforms?

Methodological Answer:

  • Source of Discrepancy : Sensitivity varies due to ionization efficiency (e.g., ESI vs. MALDI) and derivatization yield.
  • Mitigation Strategies :
    • Derivatization Efficiency : Optimize reaction pH (8.5–9.0) and temperature (50–60°C) to maximize labeling .
    • Ion Suppression : Use internal standards (e.g., d4-DMAP-labeled analogs) to normalize signal variability .
    • Platform Calibration : Validate sensitivity thresholds using a reference peptide (e.g., bradykinin) across platforms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

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